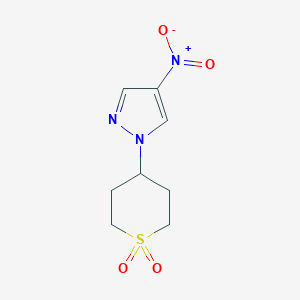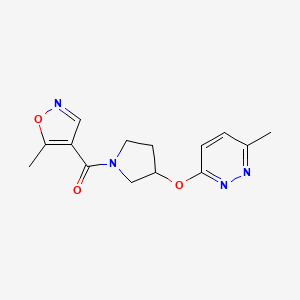![molecular formula C15H23ClN4O3S B2878467 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2097903-69-8](/img/structure/B2878467.png)
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, also known as DMC or DMSU, is a chemical compound that has been extensively studied for its various scientific applications. It is a white crystalline powder that is soluble in water and organic solvents. This compound was first synthesized in the 1990s and has since been used in numerous scientific studies due to its unique properties.
Applications De Recherche Scientifique
Metabolic Pathways and Urinary Metabolites
Research on compounds structurally related to 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea has focused on understanding their metabolic pathways and identifying urinary metabolites. For instance, studies have identified significant metabolites in human urine after exposure to related chemicals, highlighting the metabolic pathways such as glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995) Metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine.
Environmental Exposures and Health Effects
Investigations into environmental phenols, including compounds structurally similar to 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, have assessed exposure levels among pregnant women. These studies aim to understand the potential health impacts of exposure to environmental contaminants, with findings suggesting that race/ethnicity and geographic location may influence exposure levels (Mortensen et al., 2014) Urinary concentrations of environmental phenols in pregnant women in a pilot study of the National Children's Study.
Exposure Assessment and Biomonitoring
Research has also focused on assessing occupational and environmental exposures to related chemicals through biomonitoring of urinary metabolites. This approach helps in understanding the exposure levels among different populations, including agricultural workers and urban adults, to evaluate potential health risks associated with exposure to organophosphorus pesticides and other related chemicals (Wang et al., 2016) Chlorpyrifos exposure in farmers and urban adults: Metabolic characteristic, exposure estimation, and potential effect of oxidative damage.
Toxicological Studies and Health Implications
Toxicological studies have provided insights into the health implications of exposure to compounds similar to 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea. These studies explore the potential adverse effects on human health, including oxidative stress, inflammation, and changes in DNA methylation, which may influence disease risk in offspring (Soubry et al., 2017) Human exposure to flame-retardants is associated with aberrant DNA methylation at imprinted genes in sperm.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3S/c1-19(2)24(22,23)20-9-7-12(8-10-20)11-17-15(21)18-14-6-4-3-5-13(14)16/h3-6,12H,7-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGSVOIIXHWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)
![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)

![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)


![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)
![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)


![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)
